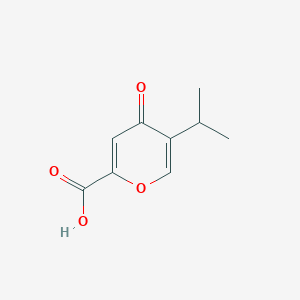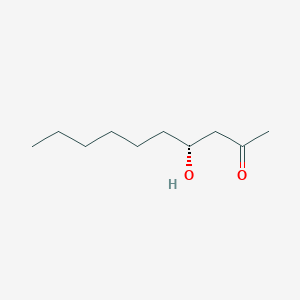![molecular formula C15H12BrNS2 B12617840 4-(4'-Bromo-3',5'-dimethyl[2,2'-bithiophen]-5-yl)pyridine CAS No. 921596-23-8](/img/structure/B12617840.png)
4-(4'-Bromo-3',5'-dimethyl[2,2'-bithiophen]-5-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4’-Bromo-3’,5’-dimethyl[2,2’-bithiophen]-5-yl)pyridine is an organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a bithiophene moiety, which is further substituted with bromine and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4’-Bromo-3’,5’-dimethyl[2,2’-bithiophen]-5-yl)pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination of 3,5-dimethylthiophene: This step involves the bromination of 3,5-dimethylthiophene using bromine or N-bromosuccinimide (NBS) to obtain 4-bromo-3,5-dimethylthiophene.
Coupling Reaction: The brominated thiophene is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4’-Bromo-3’,5’-dimethyl[2,2’-bithiophen]-5-yl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene rings can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can be used to modify the pyridine ring.
Coupling Reactions: The compound can participate in further cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate or cesium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminated derivative, while oxidation would produce sulfoxides or sulfones.
Applications De Recherche Scientifique
4-(4’-Bromo-3’,5’-dimethyl[2,2’-bithiophen]-5-yl)pyridine has several scientific research applications:
Materials Science: It can be used as a building block for the synthesis of conjugated polymers and organic semiconductors, which are important for the development of organic electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mécanisme D'action
The mechanism of action of 4-(4’-Bromo-3’,5’-dimethyl[2,2’-bithiophen]-5-yl)pyridine depends on its specific application. In the context of organic electronics, its electronic properties, such as electron affinity and charge mobility, are crucial. In medicinal chemistry, the compound’s interaction with biological targets, such as enzymes or receptors, would be of interest. The presence of the bithiophene moiety can influence the compound’s ability to participate in π-π stacking interactions, which are important for both electronic and biological applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Bromophenyl)pyridine: Similar in structure but lacks the bithiophene moiety, making it less suitable for applications requiring extended conjugation.
2,2’-Bithiophene: Lacks the pyridine ring, which limits its versatility in medicinal chemistry applications.
3,5-Dimethylthiophene: A simpler thiophene derivative that can be used as a precursor in the synthesis of more complex compounds.
Uniqueness
The uniqueness of 4-(4’-Bromo-3’,5’-dimethyl[2,2’-bithiophen]-5-yl)pyridine lies in its combination of a pyridine ring with a bithiophene moiety, which provides a balance of electronic properties and structural versatility. This makes it particularly valuable for applications in both materials science and medicinal chemistry.
Propriétés
Numéro CAS |
921596-23-8 |
|---|---|
Formule moléculaire |
C15H12BrNS2 |
Poids moléculaire |
350.3 g/mol |
Nom IUPAC |
4-[5-(4-bromo-3,5-dimethylthiophen-2-yl)thiophen-2-yl]pyridine |
InChI |
InChI=1S/C15H12BrNS2/c1-9-14(16)10(2)18-15(9)13-4-3-12(19-13)11-5-7-17-8-6-11/h3-8H,1-2H3 |
Clé InChI |
XDTOUAGSSMYGCA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=C1Br)C)C2=CC=C(S2)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione, 6-[4-[2-[4-(5-chloro-2-benzothiazolyl)-1-piperazinyl]-1,1-dimethyl-2-oxoethoxy]phenyl]-1,3-dimethyl-](/img/structure/B12617758.png)
![[(4-Bromo-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B12617763.png)
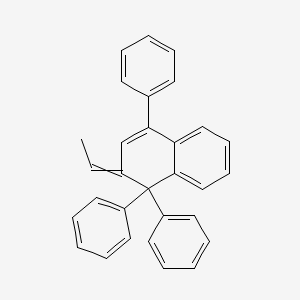
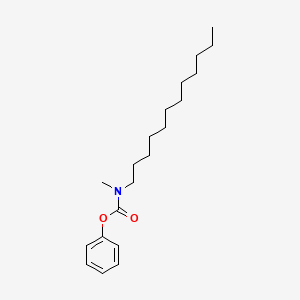
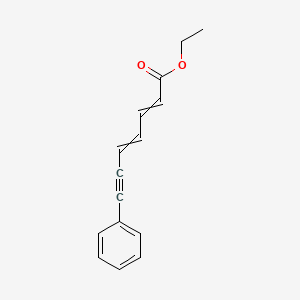
![3-(4-Chlorophenyl)-1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12617782.png)
![4-Chloro-2-[2-(3-chlorophenyl)ethenyl]-6,7-dimethoxyquinazoline](/img/structure/B12617789.png)
![1-butan-2-yl-4'-chloro-2-sulfanylidenespiro[1,3-diazinane-5,6'-6a,7,8,9,10,11-hexahydro-5H-azepino[1,2-a]quinoline]-4,6-dione](/img/structure/B12617800.png)
![4-[1-(3,3-Dimethylcyclohexyl)ethylidene]cyclohex-2-en-1-one](/img/structure/B12617804.png)

![tert-butyl N-[(1S)-1-[5-[(2-chloro-6-fluorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]-2-methylpropyl]carbamate](/img/structure/B12617816.png)
![{[5-(Methoxycarbonyl)pyridin-2-yl]sulfanyl}acetic acid](/img/structure/B12617823.png)
